molecular formula C17H18N2O B2950558 N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide CAS No. 2097919-98-5

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide

Cat. No.: B2950558
CAS No.: 2097919-98-5
M. Wt: 266.344
InChI Key: ASVMRSSRCUIOJJ-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .


Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis .


Molecular Structure Analysis

Isoquinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Physical and Chemical Properties Analysis

Isoquinoline is a colorless hygroscopic liquid at room temperature, with a strong, somewhat unpleasant odor. In terms of its chemical characteristics, it is classified as a weak base .

Biochemical Analysis

Biochemical Properties

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) in BV2 microglial cells .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It attenuates lipopolysaccharide (LPS)-induced expression of inducible NO synthase and cyclooxygenase-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It abates LPS-induced nuclear translocation of NF-κB through inhibition of IκB phosphorylation .

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-8-14(9-7-12)19-17(20)16-15-5-3-2-4-13(15)10-11-18-16/h2-5,10-11,14H,1,6-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMRSSRCUIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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